molecular formula C10H13NO3 B2998604 3-Isobutoxyisonicotinic acid CAS No. 1086626-64-3

3-Isobutoxyisonicotinic acid

Cat. No. B2998604
M. Wt: 195.218
InChI Key: FLRAVKWECCUOTK-UHFFFAOYSA-N
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Patent
US08324231B2

Procedure details

Sodium metal (7.3 g, 0.32 mol) was added in small portions to 2-methyl-1-propanol (145 mL, 0.63 mol) at 80° C. over 30 min period, and the reaction mixture was stirred for an additional 3 h at 80° C. Subsequently, a solution of commercially available 3-chloroisonicotinic acid (10 g, 63 mmol) in 5 mL of DMSO was added to the reaction mixture at 80° C. The resulting slurry was heated to 120° C. for an additional 16 h, then cooled down to room temperature, concentrated down to half volume under the reduced pressure, and filtered. The filtrate was concentrated down to half volume under the reduced pressure, and filtered again. The combined solids were mixed with 10 mL of MeOH and 1 mL of water and acidified with concentrated HCl at 0° C. to pH=7. The resulting precipitate was filtered out and dried under vacuum, resulting in 10 g (81%) of 3-isobutoxyisonicotinic acid. 1H-NMR (400 MHz, d6-DMSO): δ 8.47 (s, 1H), 8.23 (d, 1H), 7.46 (d, 1H), 3.91 (d, 2H), 2.04 (m, 1H), 0.94 (d, 6H). MS (EI) for C10H13NO3: 196 (MH+).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][CH:3]([CH3:6])[CH2:4][OH:5].Cl[C:8]1[CH:16]=[N:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]>CS(C)=O>[CH2:4]([O:5][C:8]1[CH:16]=[N:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])[CH:3]([CH3:6])[CH3:2] |^1:0|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
145 mL
Type
reactant
Smiles
CC(CO)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CN=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 3 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated to 120° C. for an additional 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down to half volume under the reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down to half volume under the reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered again
ADDITION
Type
ADDITION
Details
The combined solids were mixed with 10 mL of MeOH and 1 mL of water
CUSTOM
Type
CUSTOM
Details
acidified with concentrated HCl at 0° C. to pH=7
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered out
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
resulting in 10 g (81%) of 3-isobutoxyisonicotinic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C(C)C)OC1=C(C(=O)O)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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